methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
Description
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.23 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a fluorophenyl group, which contributes to its unique chemical properties .
Properties
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABWDMGQGVHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a catalyst such as Nano-ZnO to facilitate the regioselective synthesis of the pyrazole ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products . The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has the molecular formula and a molecular weight of 250.23 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly as a scaffold in drug development.
Scientific Research Applications
1. Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent:
- Anti-inflammatory Activity : The compound has shown promise as an inhibitor of p38 MAP kinase, a target in inflammatory diseases. In vitro studies have demonstrated its ability to selectively inhibit this kinase, which plays a crucial role in the inflammatory response .
- Anticancer Properties : Research indicates that derivatives of pyrazole compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. The fluorophenyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its effectiveness .
2. Biological Studies
The compound is being explored for its role in various biological assays:
- Proteomics Research : It serves as a tool in proteomic studies, aiding in the identification of protein interactions and functions . This application is critical for understanding disease mechanisms at the molecular level.
Case Studies
Synthesis and Optimization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Recent advancements have focused on optimizing yield and purity through refined synthetic pathways, including the use of tert-butoxide-assisted coupling reactions .
Mechanism of Action
The mechanism of action of methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors . The pyrazole ring and fluorophenyl group allow it to bind to active sites on enzymes, inhibiting their activity and thereby exerting its biological effects . This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate can be compared to other pyrazole derivatives, such as:
Methyl 4-fluorophenylacetate: Similar in structure but lacks the pyrazole ring, making it less versatile in biological applications.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring but differs in the substitution pattern, affecting its reactivity and biological activity.
4-Fluorophenylhydrazine: A precursor in the synthesis of pyrazole derivatives, but not as biologically active on its own.
The unique combination of the pyrazole ring and fluorophenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Biological Activity
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the areas of anti-cancer, anti-inflammatory, and antibacterial activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
- IUPAC Name: Methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
- Molecular Formula: C₁₂H₁₁FN₂O₃
- Molecular Weight: 250.23 g/mol
- CAS Number: 944787-35-3
The compound features a pyrazole ring with a hydroxyl group and a fluorophenyl moiety, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to active sites, thereby modulating the activity of these targets. Key mechanisms include:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in metabolic pathways.
- Receptor Binding: It can interact with receptor sites, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against several human tumor cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The compound showed an IC50 value indicating potent inhibition of cellular proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 1.8 |
| A375 | 0.95 |
Anti-inflammatory Activity
In vitro studies have highlighted the anti-inflammatory effects of this compound. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Antitumor Efficacy : A study published in MDPI reported that derivatives of pyrazole compounds exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound was noted for its selectivity towards CDK2 over CDK9, indicating potential for targeted cancer therapies .
- Anti-inflammatory Mechanism : In another study focusing on pyrazole derivatives, this compound was shown to reduce inflammation markers in animal models of arthritis, highlighting its therapeutic potential in chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Methyl 4-fluorophenylacetate | Moderate | Limited biological activity |
| 1-(4-fluorophenyl)-3-methyl-5-hydroxy-pyrazole | High | Moderate antitumor effects |
The presence of the hydroxyl group and the specific fluorinated phenyl ring in this compound enhances its biological activity compared to other derivatives.
Q & A
Q. What established synthetic methodologies are available for preparing methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate?
Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Step 1: React 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in a mixture of absolute ethanol and glacial acetic acid under reflux (7 hours). This forms the pyrazole core .
- Step 2: Hydrolysis of ester intermediates (e.g., methyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions to yield carboxylic acid derivatives, followed by re-esterification .
- Purification: Column chromatography using dry silica gel and recrystallization in ethanol improves purity (yield ~45%) .
Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Answer:
- X-ray crystallography resolves dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl, 48.97° with phenyl) and hydrogen bonding networks (e.g., O–H⋯N interactions with bond lengths ~1.86 Å) .
- NMR spectroscopy identifies regiochemistry: NMR distinguishes hydroxy and ester protons, while NMR confirms carbonyl and fluorophenyl environments .
- IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm, O–H stretch at ~3200 cm) .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole core formation be addressed?
Answer: Regioselectivity is influenced by:
- Reagent choice: Using phenylhydrazine derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) directs substitution to the 1- and 3-positions .
- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products .
- Catalytic additives: Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency, as demonstrated in the synthesis of analogous pyrazoles (yield improvement from 30% to 45%) .
Q. How should researchers resolve discrepancies between experimental and computational structural data?
Answer:
- Cross-validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, deviations >0.05 Å in C–C bonds suggest conformational flexibility or crystal packing effects .
- Hydrogen bonding analysis: Experimental O–H⋯N distances (e.g., 1.86 Å) should align with quantum mechanical calculations (e.g., B3LYP/6-31G* level) .
- Dynamic effects: Use variable-temperature NMR to assess rotational barriers in substituents (e.g., fluorophenyl groups) that may cause spectral broadening .
Q. What strategies optimize the hydrolysis of ester intermediates to carboxylic acids?
Answer:
- Base selection: Sodium hydroxide (2M) in aqueous ethanol achieves >90% conversion of methyl esters to carboxylic acids at 80°C .
- Reaction monitoring: TLC or HPLC tracks ester depletion (Rf ~0.6 in ethyl acetate/hexane) .
- Acid workup: Neutralize with HCl (1M) to precipitate the carboxylic acid, avoiding over-hydrolysis of sensitive groups .
Q. How does fluorophenyl substitution influence the compound’s electronic and steric properties?
Answer:
- Electron-withdrawing effects: The 4-fluorophenyl group decreases electron density at the pyrazole N1 position, confirmed by NMR chemical shifts (~-110 ppm) .
- Steric hindrance: X-ray data show minimal steric clash between the 4-fluorophenyl and hydroxy groups (dihedral angle ~16.8°), preserving planarity for hydrogen bonding .
- Impact on reactivity: Fluorine enhances stability against oxidative degradation, as seen in accelerated stability studies (90% purity retention after 6 months at 25°C) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
